molecular formula C20H19N3O2 B4065890 N-[(2-phenoxy-3-pyridinyl)methyl]-3-(4-pyridinyl)propanamide

N-[(2-phenoxy-3-pyridinyl)methyl]-3-(4-pyridinyl)propanamide

Cat. No. B4065890
M. Wt: 333.4 g/mol
InChI Key: NZOWCBPFGSMUEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-phenoxy-3-pyridinyl)methyl]-3-(4-pyridinyl)propanamide, also known as TPP, is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

Bioactive Constituents and Inhibitory Activities

Research has identified various compounds with structural similarities to N-[(2-phenoxy-3-pyridinyl)methyl]-3-(4-pyridinyl)propanamide, showcasing a range of bioactive properties and potential applications. Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, isolated from Jolyna laminarioides, displayed chymotrypsin inhibitory activity and antibacterial effects against Escherichia coli and Shigella boydii, indicating potential for microbial resistance studies and enzyme inhibition research (Atta-ur-rahman et al., 1997).

Anti-Inflammatory and Immunomodulatory Properties

Synthetic analogs like N-pyridinyl(methyl)-indole-1- or 3-propanamides and propenamides have shown promise as non-acidic NSAIDs with anti-inflammatory properties. One study highlighted a compound exhibiting activity higher than ibuprofen in the TPA-induced mouse ear swelling assay, suggesting potential as topical and systemic inflammation inhibitors (A. Dassonville et al., 2008). Additionally, certain N-pyridinyl(methyl)-indol-3-ylpropanamides were synthesized and showed significant immunosuppressive potential, both in vitro and in vivo, indicating their use in developing new immunosuppressive agents (D. Carbonnelle et al., 2007).

Antisecretory and Metabolic Profile

Compounds like N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides have been evaluated for their antisecretory activity against histamine-induced gastric acid secretion, with certain derivatives showing potent activity. This research contributes to the development of new antiulcer agents (I. Ueda et al., 1991). The pharmacokinetics and metabolism of specific propanamides have also been examined, providing insights into the ideal pharmacokinetic characteristics for preclinical studies of new therapeutic agents (Di Wu et al., 2006).

properties

IUPAC Name

N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19(9-8-16-10-13-21-14-11-16)23-15-17-5-4-12-22-20(17)25-18-6-2-1-3-7-18/h1-7,10-14H,8-9,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOWCBPFGSMUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)CCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-phenoxypyridin-3-yl)methyl]-3-pyridin-4-ylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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